molecular formula C16H18O5 B1674031 Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate CAS No. 105346-34-7

Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate

Cat. No. B1674031
M. Wt: 290.31 g/mol
InChI Key: ODHJHYPKZNTPCS-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR 62765 is a derivative of WF-3681,a novel aldose reductase inhibitor. It might be a useful drug for diabetic neuropathy.

properties

CAS RN

105346-34-7

Product Name

Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 3-(4-methoxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoate

InChI

InChI=1S/C16H18O5/c1-3-20-13(17)10-9-12-14(11-7-5-4-6-8-11)15(19-2)16(18)21-12/h4-8,12H,3,9-10H2,1-2H3

InChI Key

ODHJHYPKZNTPCS-GFCCVEGCSA-N

SMILES

CCOC(=O)CCC1C(=C(C(=O)O1)OC)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)CCC1C(=C(C(=O)O1)OC)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FR 62765;  FR-62765;  FR62765.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ethyl 3-(4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionate (86 g) and potassium carbonate (51.62 g) in N,N-dimethylformamide (855 ml) was added dropwise methyl iodide (23.25 ml) at ambient temperature with stirring and the mixture was stirred for 2.5 hours at the same temperature. The solvent was evaporated in vacuo to give a residue which was poured into diluted hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and brine successively and dried. Evaporation of the solvent gave ethyl 3-(4-methoxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionate which was recrystallized from diisopropyl ether (73.07 g).
Name
ethyl 3-(4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionate
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
51.62 g
Type
reactant
Reaction Step One
Quantity
855 mL
Type
solvent
Reaction Step One
Quantity
23.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate
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Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate
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Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate
Reactant of Route 4
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Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate
Reactant of Route 5
Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate
Reactant of Route 6
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Ethyl 2,5-dihydro-4-methoxy-5-oxo-3-phenyl-2-furanpropanoate

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